REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([O:10][CH3:11])=[O:9])[C:4](=[O:12])[N:3]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1C(=O)N([Br:26])C(=O)C1>C(Cl)(Cl)Cl>[Br:26][CH2:7][C:6]1[N:2]([CH3:1])[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4](=[O:12])[C:5]=1[C:8]([O:10][CH3:11])=[O:9]
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Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
After another hour of stirring
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Type
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FILTRATION
|
Details
|
the reaction was filtered
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Type
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WASH
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Details
|
the solid was washed with chloroform
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
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Details
|
treated with dichlormethane
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Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (˜3 inches, dichlormethane/MeOH)
|
Type
|
CUSTOM
|
Details
|
The fractions with product collected
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (dichlormethane/MeOH)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(N(N1C)C1=CC=CC=C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |